molecular formula C18H19N3O2S B2468283 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide CAS No. 946250-45-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide

Cat. No.: B2468283
CAS No.: 946250-45-9
M. Wt: 341.43
InChI Key: STALVTHMHMZICB-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is a synthetic compound based on the thiazolo[3,2-a]pyrimidine scaffold, a bicyclic heterocyclic framework known for its broad and potent pharmacological activities. This compound is presented as a chemical tool for research use only and is strictly not intended for diagnostic or therapeutic applications. Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant promise in anticancer research. Compounds within this class have shown observed activity against specific cancer cell lines, such as Renal UO-31, and have exhibited correlation with known mTOR inhibitors like rapamycin in COMPARE analyses . Furthermore, closely related analogs have been developed as general inhibitors of Bcl-2 family proteins, which are key regulators of apoptosis; the most potent of these analogs, BCL-LZH-40, inhibited the binding of BH3 peptides to Bcl-xL, Bcl-2, and Mcl-1 with nanomolar affinity, suggesting a potential mechanism for inducing programmed cell death in cancer cells . Beyond oncology, this chemical scaffold possesses a multifaceted biological profile. Research indicates that various thiazolo[3,2-a]pyrimidine derivatives exhibit moderate to potent antimicrobial, anti-inflammatory, and analgesic activities . Some specific compounds have shown a gradual increase in anti-inflammatory activity, reaching a maximum effect after 5 hours compared to the reference drug indomethacin, and demonstrated significant analgesic activity compared to aspirin . The structural features of this class, particularly the fused thiazole and pyrimidine rings with a bridgehead nitrogen atom, are key to their interaction with diverse biological targets . The core structure can be synthesized and functionalized through modern methods, including palladium-catalyzed cross-coupling reactions, allowing for further diversification and structure-activity relationship studies .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-14(13-8-6-5-7-9-13)16(22)20-15-12(3)19-18-21(17(15)23)11(2)10-24-18/h5-10,14H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STALVTHMHMZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide typically involves the following steps :

    S-Alkylation: The reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives.

    Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures to induce intramolecular cyclization, forming thiazolopyrimidine derivatives.

    Acylation: Acylation of the 7-NH2 group of thiazolopyrimidine derivatives to afford the desired amide derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Pharmaceuticals: Investigation of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: Exploration of its properties for use in advanced materials, such as catalysts or sensors.

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is not well understood due to limited research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Substituents at Key Positions Key Functional Groups Reference
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide 3,7-dimethyl; 6-(2-phenylbutanamide) Amide, ketone Target
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 7-methyl; 6-carboxamide; 5-(4-methoxyphenyl) Carboxamide, methoxy, ketone
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 6-carboxylate; 2-(trimethoxybenzylidene) Ester, benzylidene, ketone
6-Acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one 6-acetyl; 2-(phenylhydrazone) Acetyl, hydrazone, ketone

Key Observations :

  • Position 6 : The target compound’s 2-phenylbutanamide group differs from carboxamides (e.g., ) or carboxylates (e.g., ). The longer aliphatic chain in the butanamide may enhance lipophilicity compared to simpler phenylamide derivatives.
  • Position 5 : Analogs like the 4-methoxyphenyl-substituted compound exhibit electron-donating groups that could modulate electronic properties and binding interactions.

Key Differences :

  • Amide vs. Ester Formation : Carboxamide derivatives (e.g., ) are synthesized via nucleophilic acyl substitution, while carboxylates (e.g., ) require esterification under acidic conditions.
  • Reduction Reactions : Sodium borohydride reduction of acetyl-substituted analogs (e.g., ) proceeds diastereoselectively, whereas the target compound’s amide group may resist reduction under similar conditions.

Structural and Crystallographic Insights

  • Ring Puckering : X-ray studies of ethyl carboxylate derivatives reveal a flattened-boat conformation in the thiazolo[3,2-a]pyrimidine ring, with deviations of ~0.224 Å from planarity. This puckering may influence steric interactions in the target compound.
  • Hydrogen Bonding : The amide group in the target compound can form C—H···O and N—H···O bonds, similar to carboxylate derivatives , but with stronger interactions due to the NH moiety. In contrast, ester analogs rely on weaker C—H···O interactions .

Pharmacological Potential (Inferred from Analogs)

While direct data on the target compound’s bioactivity is absent, structural analogs suggest:

  • Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., acetyl ) exhibit moderate antibacterial properties.
  • Enzyme Inhibition : Carboxamide derivatives (e.g., ) may target kinases or proteases due to hydrogen-bonding motifs.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C15H16N4O1S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{1}\text{S}

This compound's unique structure allows it to interact with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thiazolopyrimidine Core : This step often includes cyclization reactions that yield the thiazolopyrimidine structure.
  • Amidation : The final step involves coupling the thiazolopyrimidine with 2-phenylbutanamide through standard amide bond formation techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolopyrimidine derivatives, including our compound of interest. For example, a related compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM . The biological activity was attributed to the compound's ability to bind effectively to bacterial enzymes such as DNA gyrase.

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida spp.Moderate
Micrococcus luteusSelective

Cytotoxicity Studies

In vitro cytotoxicity evaluations using MTT assays revealed that certain thiazolopyrimidine derivatives exhibit promising results against various cancer cell lines. Compounds related to this compound showed selective cytotoxicity towards tumor cells while sparing normal cells, indicating potential for further development in cancer therapy .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in bacterial DNA replication and repair processes.
  • Receptor Modulation : It may also interact with specific receptors in human cells, influencing pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of thiazolopyrimidine derivatives:

  • Study on Antimicrobial Activity : A study conducted on various thiazolopyrimidine derivatives found that modifications at specific positions significantly enhanced their antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these compounds on human cancer cell lines and reported that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective anticancer activity .

Q & A

Advanced Research Question

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in reflux conditions .
  • Temperature control : Lower temperatures (0–5°C) reduce epimerization in chiral intermediates .
  • Catalyst alternatives : Switch from DCC to PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for moisture-sensitive steps .

Data-Driven Approach : Design of Experiments (DoE) models (e.g., factorial design) identify critical factors (e.g., molar ratio, solvent volume) impacting yield .

How do computational methods predict biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to kinases (e.g., EGFR, VEGFR2) using crystal structures from the PDB .
  • MD simulations : GROMACS evaluates ligand-protein stability over 100 ns trajectories, highlighting key interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
  • Pharmacophore modeling : Phase (Schrödinger) identifies essential features (e.g., hydrogen bond acceptors at C5=O and C3=O) for activity against antimicrobial targets .

Limitations : False positives arise due to rigid-body docking; flexible side-chain sampling improves accuracy .

What analytical techniques confirm purity and structure?

Basic Research Question

  • NMR : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for carbonyl groups) verify substituent positions .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity; retention time comparisons with standards detect impurities .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+^+) with <5 ppm error .

How to resolve conflicting bioactivity data across studies?

Advanced Research Question

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) to minimize variability .
  • Structural analogs : Compare IC50_{50} values of derivatives (e.g., 4-ethoxy vs. 4-methoxy substitutions) to isolate substituent effects .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to identify outliers .

What challenges exist in elucidating the mechanism of action?

Advanced Research Question

  • Target identification : siRNA knockdown or CRISPR-Cas9 screens validate putative targets (e.g., topoisomerase II inhibition in anticancer assays) .
  • Off-target effects : Proteome profiling (e.g., affinity pulldown with biotinylated analogs) detects unintended interactions .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kon_\text{on}/koff_\text{off}) to distinguish competitive vs. allosteric inhibition .

How do substituents affect physicochemical properties?

Advanced Research Question

  • LogP : Introduce electron-withdrawing groups (e.g., -NO2_2) to reduce lipophilicity (measured via shake-flask method) .
  • Solubility : Amide-to-ester substitutions (e.g., 2-phenylbutanamide → ethyl ester) improve aqueous solubility by 3–5× .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show methoxy groups enhance oxidative stability vs. methyl .

What in silico approaches predict metabolic stability?

Advanced Research Question

  • CYP450 interactions : SwissADME predicts susceptibility to CYP3A4/2D6-mediated metabolism; prioritize derivatives with low topological polar surface area (<140 Ų) .
  • Metabolite ID : GLORYx generates potential Phase I/II metabolites; validate via LC-MS/MS in hepatocyte incubations .

How to validate stability under physiological conditions?

Advanced Research Question

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC (e.g., <10% degradation at pH 7.4 indicates suitability for oral delivery) .
  • Light sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradants via QTOF-MS .

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